Pentyl sulfurochloridoite
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Overview
Description
Pentyl sulfurochloridoite is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a pentyl group attached to a sulfur atom, which is further bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl sulfurochloridoite typically involves the reaction of pentyl alcohol with thionyl chloride (SOCl₂). The reaction proceeds as follows:
C5H11OH+SOCl2→C5H11SCl+SO2+HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is usually heated to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of reactants and employing continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pentyl sulfurochloridoite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and alcohols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed. These reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Substitution Reactions: Products include pentyl alcohol, pentyl amine, and pentyl ether.
Oxidation Reactions: Products include pentyl sulfoxide and pentyl sulfone.
Reduction Reactions: Products include pentyl thiol and other reduced sulfur compounds.
Scientific Research Applications
Pentyl sulfurochloridoite has a wide range of applications in scientific research, including:
Biology: It is employed in the study of sulfur metabolism and the role of sulfur compounds in biological systems.
Medicine: Research is being conducted on its potential use as a precursor for the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of pentyl sulfurochloridoite involves the interaction of the sulfur and chlorine atoms with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, while the chlorine atom can participate in electrophilic reactions. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Pentyl Sulfide: Similar in structure but lacks the chlorine atom.
Pentyl Sulfoxide: Contains an oxidized sulfur atom.
Pentyl Sulfone: Contains a fully oxidized sulfur atom with two oxygen atoms.
Uniqueness
Pentyl sulfurochloridoite is unique due to the presence of both sulfur and chlorine atoms, which confer distinct reactivity and chemical properties. This makes it a versatile compound for various applications in synthesis and research.
Properties
IUPAC Name |
1-chlorosulfinyloxypentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-5-8-9(6)7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKAOBVXROFNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30811909 |
Source
|
Record name | Pentyl sulfurochloridoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30811909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62101-23-9 |
Source
|
Record name | Pentyl sulfurochloridoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30811909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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